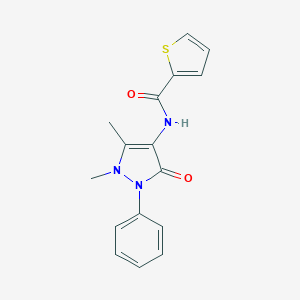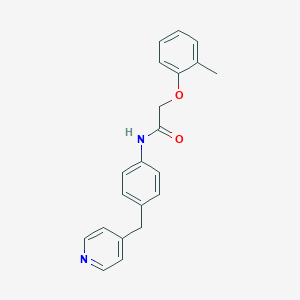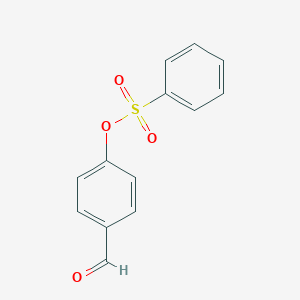![molecular formula C16H15N5O2 B185007 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 918663-11-3](/img/structure/B185007.png)
7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound is also known as PP-2 and is a potent inhibitor of the Src family of tyrosine kinases.
Mecanismo De Acción
The mechanism of action of 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one involves the inhibition of the Src family of tyrosine kinases. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one has a number of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one in lab experiments is its potent inhibitory activity against the Src family of tyrosine kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of the Src family of tyrosine kinases. Another direction is the investigation of the compound's potential applications in other areas such as inflammation, cardiovascular disease, and neurological disorders. Additionally, research could be done to better understand the compound's mechanism of action and its interactions with other cellular processes.
Métodos De Síntesis
The synthesis of 7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one involves the reaction of 2-aminopyrimidine with 4-chloro-3-nitrobenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with morpholine and a reducing agent such as palladium on carbon to yield the final compound.
Aplicaciones Científicas De Investigación
7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Src family of tyrosine kinases, which are known to play a key role in cancer cell signaling pathways.
Propiedades
Número CAS |
918663-11-3 |
|---|---|
Nombre del producto |
7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one |
Fórmula molecular |
C16H15N5O2 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C16H15N5O2/c22-15-12-10-17-16(21-6-8-23-9-7-21)20-14(12)18-13(19-15)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,18,19,20,22) |
Clave InChI |
AZLYWNJRORKGAZ-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1C2=NC=C3C(=N2)NC(=NC3=O)C4=CC=CC=C4 |
SMILES |
C1COCCN1C2=NC=C3C(=O)NC(=NC3=N2)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1C2=NC=C3C(=N2)NC(=NC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)






![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

